molecular formula C₁₇H₂₅N₃O₂ B1148164 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-27-9

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Cat. No.: B1148164
CAS No.: 1036959-27-9
M. Wt: 303.4
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Description

A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.

Biochemical Analysis

Biochemical Properties

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile interacts with the DPP-IV enzyme . It inhibits the DPP-IV enzyme, leading to increased levels of incretin hormones that stimulate insulin secretion and suppress glucagon release. The binding constant of this compound with the DPP-IV enzyme is extremely large, indicating very strong host-guest interactions with excellent size and shape matches .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a DPP-IV inhibitor . By inhibiting DPP-IV, it increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the DPP-IV enzyme . This inhibition leads to increased levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release. This compound exerts its effects at the molecular level through binding interactions with the DPP-IV enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It is a potent, stable, selective DPP-IV inhibitor possessing excellent oral bioavailability and potent antihyperglycemic activity with potential for once-a-day administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The pharmacological profile of this compound in obese Zucker fa/fa rats along with pharmacokinetic profile comparison in normal cynomolgus monkeys is discussed .

Metabolic Pathways

This compound is involved in the metabolic pathway of the DPP-IV enzyme . By inhibiting this enzyme, it affects the levels of incretin hormones, which in turn influence metabolic flux and metabolite levels .

Properties

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870306
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360862-63-0, 274901-16-5
Record name 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile
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